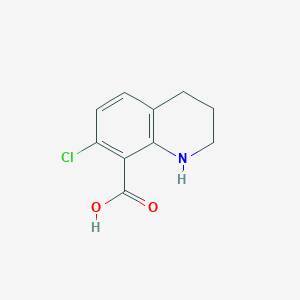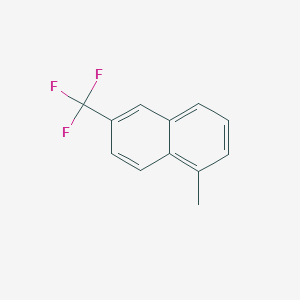
1-Methyl-6-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a trifluoromethyl group is attached to the sixth carbon atom.
Méthodes De Préparation
The synthesis of 1-Methyl-6-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the trifluoromethylation of 1-methyl naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs under mild conditions and can be optimized for higher yields .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of organometallic reagents and lithium dialkylamide-type bases has also been explored for the synthesis of this compound .
Analyse Des Réactions Chimiques
1-Methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-Methyl-6-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism by which 1-Methyl-6-(trifluoromethyl)naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-6-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as 1-Methyl-2-(trifluoromethyl)naphthalene and 1-Methyl-4-(trifluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can influence their chemical reactivity and biological activity .
Similar Compounds
- 1-Methyl-2-(trifluoromethyl)naphthalene
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Methyl-5-(trifluoromethyl)naphthalene
Propriétés
Formule moléculaire |
C12H9F3 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1-methyl-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-7-10(12(13,14)15)5-6-11(8)9/h2-7H,1H3 |
Clé InChI |
IPOWPLFPGJKDFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


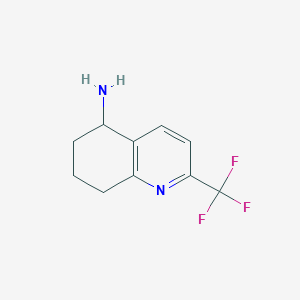


![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)



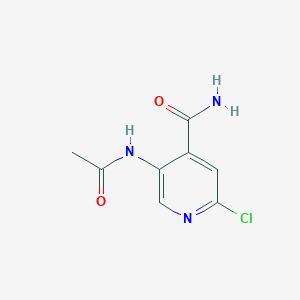
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
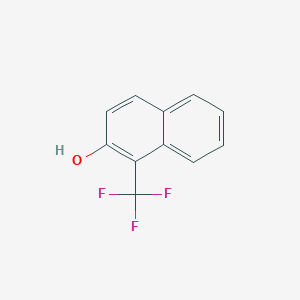
![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)
